

# A Head-to-Head Comparison of Bradykinin ELISA Kits for Researchers

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## Compound of Interest

Compound Name: *Bradykinin*

Cat. No.: *B550075*

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For scientists and drug development professionals investigating the role of **bradykinin** in inflammation, pain, and cardiovascular regulation, selecting the right quantification tool is paramount. Enzyme-linked immunosorbent assays (ELISAs) are a common method for measuring **bradykinin** levels in various biological samples. This guide provides a head-to-head comparison of commercially available **Bradykinin** ELISA kits, offering a detailed look at their performance characteristics and experimental protocols to aid in your selection process.

## Performance Characteristics

The following table summarizes the key quantitative data for **Bradykinin** ELISA kits from leading manufacturers. This allows for a direct comparison of their sensitivity, detection range, precision, and other critical parameters.

Feature	Abcam (ab136936)	ELK Biotechnology (Human)	Enzo Life Sciences (ADI- 900-206)	Innovative Research (Multi-Species)
Assay Type	Competitive	Competitive Inhibition	Competitive	Competitive
Sensitivity	24.8 pg/mL	0.12 ng/mL	24.8 pg/mL	8.65 pg/mL
Detection Range	11.7 - 30,000 pg/mL	0.32 - 20 ng/mL	11.7 - 30,000 pg/mL	31.2 - 2000 pg/mL
Sample Types	Serum, Plasma, Urine	Serum, Plasma, Cell Culture Supernates, Cell Lysates, Other Biological Fluids	Serum, Plasma, Urine	Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids
Species Reactivity	Species Independent	Human	Species Independent	Multi-species
Assay Time	~3 hours	~2 hours	~3 hours	Not specified
Intra-Assay CV	4.6% - 9.9%	< 8%	Not specified	Not specified
Inter-Assay CV	10.3% - 15.0%	< 10%	Not specified	Not specified
Spike Recovery	Serum: 113% (103-123%), Plasma: 110% (98-130%), Urine: 109% (88- 139%)	Serum: 85% (78- 92%), EDTA Plasma: 87% (80-95%)	Not specified	Not specified
Cross-Reactivity	Data not readily available in a comparative format	No significant cross-reactivity or interference observed	Bradykinin: 100%, Lys- Bradykinin: 100%, Des-Arg9-	Data not readily available in a comparative format

Bradykinin:

&lt;0.01%

## Experimental Protocols and Methodologies

A clear understanding of the experimental workflow is crucial for reproducibility and for assessing the suitability of a kit for your specific laboratory setup.

### General ELISA Workflow

The following diagram illustrates the fundamental steps of a competitive ELISA, which is the format for all the compared kits.



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Caption: A generalized workflow for a competitive ELISA.

### Detailed Protocol: Abcam (ab136936)

- Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer by diluting the 20X concentrate. Reconstitute the **Bradykinin** standard and prepare serial dilutions.
- Assay Procedure:
  - Add 100 µL of standards or samples to the appropriate wells of the goat anti-rabbit IgG microplate.
  - Add 50 µL of **Bradykinin** Conjugate to all wells except the blank.

- Add 50  $\mu$ L of **Bradykinin** Antibody to all wells except the blank and non-specific binding (NSB) wells.
- Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
- Wash the plate four times with 1X Wash Buffer.
- Add 200  $\mu$ L of Streptavidin-HRP conjugate to all wells except the blank.
- Seal the plate and incubate for 30 minutes at room temperature on a plate shaker.
- Wash the plate four times with 1X Wash Buffer.
- Add 200  $\mu$ L of TMB Substrate to each well.
- Incubate for 30 minutes at room temperature in the dark.
- Add 50  $\mu$ L of Stop Solution to each well.
- Data Analysis: Read the optical density at 450 nm. The concentration of **Bradykinin** is inversely proportional to the signal.

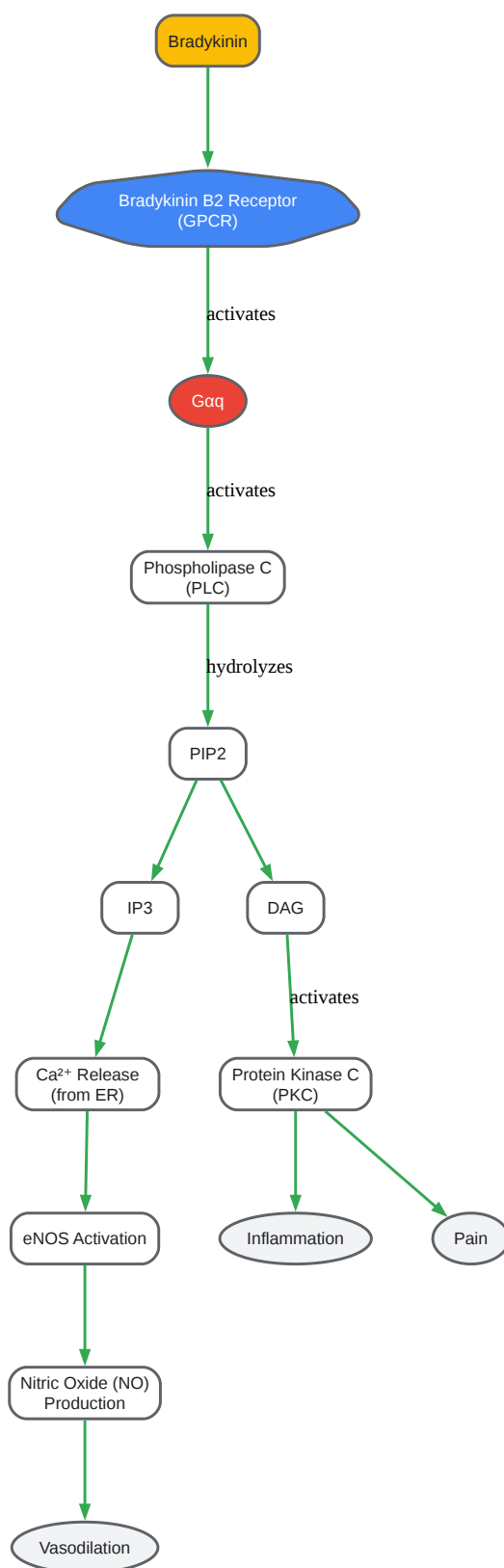
## Detailed Protocol: ELK Biotechnology (Human)

- Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer. Reconstitute the standard and create a dilution series.
- Assay Procedure:
  - Add 50  $\mu$ L of standards or samples to the appropriate wells of the pre-coated microplate.
  - Add 50  $\mu$ L of Biotinylated anti-**Bradykinin** antibody to each well.
  - Incubate for 45 minutes at 37°C.
  - Wash the plate three times.
  - Add 100  $\mu$ L of HRP-avidin to each well.

- Incubate for 30 minutes at 37°C.
- Wash the plate five times.
- Add 90 µL of TMB Substrate to each well.
- Incubate for 15-20 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well.
- Data Analysis: Measure the absorbance at 450 nm. The concentration is inversely proportional to the signal.

## Bradykinin Signaling Pathway

To provide context for the importance of accurate **Bradykinin** measurement, the following diagram illustrates its signaling pathway, which is implicated in various physiological and pathological processes.



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